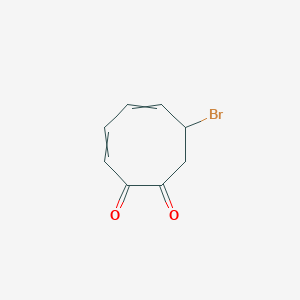
7-Bromocycloocta-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromocycloocta-3,5-diene-1,2-dione is a chemical compound characterized by a bromine atom attached to a cyclooctadiene ring with two ketone groups at positions 1 and 2. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromocycloocta-3,5-diene-1,2-dione typically involves the bromination of cycloocta-3,5-diene-1,2-dione. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
7-Bromocycloocta-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions due to the presence of conjugated diene systems.
Oxidation and Reduction: The ketone groups can be reduced to alcohols or further oxidized to carboxylic acids under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Cycloaddition: Dienophiles such as maleic anhydride under thermal or catalytic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted cyclooctadiene derivatives.
Cycloaddition: Formation of cyclohexene derivatives.
Oxidation/Reduction: Formation of alcohols or carboxylic acids.
Scientific Research Applications
7-Bromocycloocta-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromocycloocta-3,5-diene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the conjugated diene system make it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes, such as forming new carbon-carbon bonds in cycloaddition reactions or substituting the bromine atom in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,3-diene: Lacks the bromine and ketone groups, making it less reactive in certain reactions.
Cycloocta-1,5-diene: Similar structure but different reactivity due to the position of double bonds.
Cycloocta-1,3,5-triene: Contains an additional double bond, altering its chemical properties.
Uniqueness
7-Bromocycloocta-3,5-diene-1,2-dione is unique due to the presence of both bromine and ketone groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including cycloaddition and substitution, sets it apart from other similar compounds .
Properties
CAS No. |
61173-47-5 |
|---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
7-bromocycloocta-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-4-7(10)8(11)5-6/h1-4,6H,5H2 |
InChI Key |
VOYSJHMCQUOXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC=CC(=O)C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


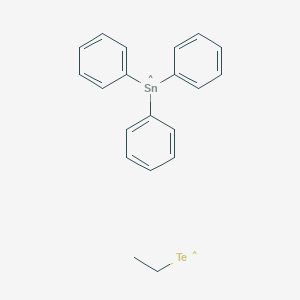
![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
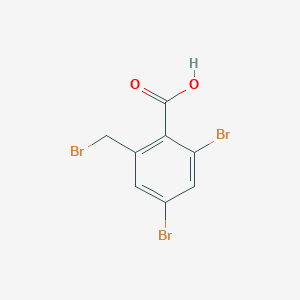

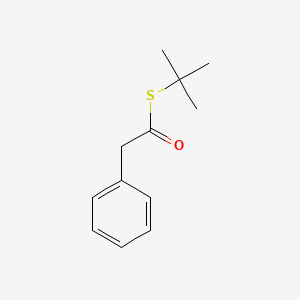
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
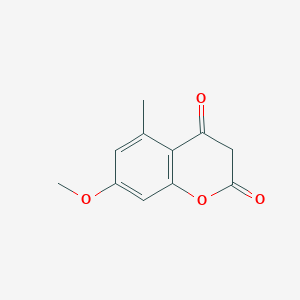
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
